ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a chromene-based compound featuring a coumarin (2H-chromen-2-one) core substituted with a 4-methyl group at position 4, a 4-methylbenzyloxy group at position 7, and an ethyl propanoate side chain at position 3. Chromene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H24O5/c1-4-26-22(24)12-11-20-16(3)19-10-9-18(13-21(19)28-23(20)25)27-14-17-7-5-15(2)6-8-17/h5-10,13H,4,11-12,14H2,1-3H3 |
InChI Key |
BNJZEYIZHZUXCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzyl alcohol with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of a suitable catalyst to form the intermediate 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. This intermediate is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Key Observations:
Lipophilicity (XLogP3):
- The target compound’s 4-methylbenzyloxy group contributes to higher lipophilicity (~4.2) compared to the propoxy derivative (XLogP3 = 3.1) . However, it is less lipophilic than the trifluoromethyl- and chloro-substituted analog (XLogP3 = 4.5) due to the latter’s strong electron-withdrawing groups .
- The benzyloxycarbonyl methoxy analog has reduced lipophilicity (XLogP3 = 2.8) owing to its polar ester linkage .
Electronic Effects:
- Electron-withdrawing substituents (e.g., Cl, CF3 in ) enhance metabolic stability and may influence binding affinity in enzymatic targets. In contrast, the 4-methylbenzyloxy group is electron-donating, which could alter reactivity in oxidation or substitution reactions .
Hydrogen Bonding:
- The benzyloxycarbonyl methoxy analog has eight hydrogen bond acceptors, significantly higher than the other compounds, suggesting greater solubility in polar solvents .
Biological Activity
Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromene derivative class. Chromenes are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene core substituted with a propanoate group and a methoxybenzyl moiety, enhancing its lipophilicity and potentially its bioavailability compared to other similar compounds. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | C21H20O5 |
| Molecular Weight | 352.39 g/mol |
| Solubility | Lipophilic |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The chromene moiety can modulate the activity of various enzymes, influencing metabolic pathways.
- Receptor Binding : It may bind to cellular receptors involved in critical signaling pathways, such as those regulating inflammation and apoptosis.
- Gene Expression : The compound has the potential to affect gene expression related to cell proliferation and survival .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Anti-inflammatory Effects : It has been shown to inhibit key inflammatory mediators, potentially benefiting conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of related chromene derivatives, providing insights into the potential effects of this compound:
-
Antioxidant Activity Study :
- A study evaluated the antioxidant properties of various chromene derivatives, finding that those with methoxy substitutions exhibited enhanced radical scavenging activity.
- Results indicated that ethyl 3-{4-methyl-7-[methoxybenzyl]chromene} showed significant inhibition of lipid peroxidation .
- Anti-inflammatory Research :
-
Anticancer Activity :
- A study focused on the anticancer effects of chromene derivatives found that ethyl 3-{4-methyl-7-[methoxybenzyl]chromene} induced apoptosis in human breast cancer cell lines through mitochondrial pathways.
- The compound was noted for its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
